7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a thieno[2,3-d]pyrimidine intermediate, followed by functional group modifications and cyclization to form the desired pyrido[1,2-a]thieno[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions at the molecular level.
Medicine: Due to its potential pharmacological properties, this compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives, such as:
- 7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- 7-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide .
Uniqueness
What sets 7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide apart is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the pyridin-2-ylmethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a more potent compound in certain applications .
Properties
IUPAC Name |
12-methyl-2-oxo-N-(pyridin-2-ylmethyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-11-5-6-15-21-17-13(18(24)22(15)10-11)8-14(25-17)16(23)20-9-12-4-2-3-7-19-12/h2-8,10H,9H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMDTANQXOAHQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CC=CC=N4)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.